2-(4-Chlorophenyl)-3-methylbutanoic acid

Catalog No.
S584357
CAS No.
2012-74-0
M.F
C11H13ClO2
M. Wt
212.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)-3-methylbutanoic acid

CAS Number

2012-74-0

Product Name

2-(4-Chlorophenyl)-3-methylbutanoic acid

IUPAC Name

2-(4-chlorophenyl)-3-methylbutanoic acid

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

InChI

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)

InChI Key

VTJMSIIXXKNIDJ-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O

Synonyms

2-(p-Chlorophenyl)-isovaleric acid

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O

The exact mass of the compound 2-(4-Chlorophenyl)-3-methylbutanoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Chlorophenyl)-3-methylbutanoic acid (CAS 2012-74-0), also known as fenvaleric acid, is a substituted phenylacetic acid derivative. It serves as a critical chiral intermediate, primarily in the agrochemical sector, for the synthesis of specific, high-potency pyrethroid insecticides. Its molecular structure, featuring a 4-chlorophenyl group and a chiral center at the alpha-position, makes it the designated precursor for producing the most biologically active stereoisomers of insecticides like fenvalerate. The purity and specific isomeric form of this acid are paramount, as they directly dictate the efficacy and composition of the final active ingredient.

Substituting 2-(4-Chlorophenyl)-3-methylbutanoic acid with close analogs, such as isomers with different chlorine positions (e.g., 2- or 3-chlorophenyl), other halides (bromo-, fluoro-), or the unsubstituted phenyl analog, is a critical process risk. The value of this specific compound lies in its precise structure, which is required for synthesizing esfenvalerate, the single most active (S,S)-isomer of fenvalerate. Using an alternative precursor or a racemic mixture leads to the production of a less effective mix of stereoisomers, diminishing the final product's insecticidal activity and potentially introducing undesirable biological effects or regulatory complications. The para-chloro substitution is not an arbitrary feature; it is integral to the molecular framework that yields the target with the highest biological efficacy, making this exact CAS number non-negotiable for high-purity esfenvalerate production.

Mandatory Precursor for the Most Biologically Active (S,S)-Isomer of Fenvalerate (Esfenvalerate)

2-(4-Chlorophenyl)-3-methylbutanoic acid is the specific acid moiety required for the commercial stereoselective synthesis of Esfenvalerate, which is the purified (S,S)-isomer of fenvalerate. Fenvalerate itself is a mixture of four stereoisomers, but the (S,S)-isomer (Esfenvalerate) is the most biologically active against insect pests. The synthesis involves the esterification of (S)-alpha-cyano-3-phenoxybenzyl alcohol with the (2S) enantiomer of 2-(4-chlorophenyl)-3-methylbutanoic acid. Using a racemic or alternative acid precursor would result in a mixture of less active isomers, failing to meet the specifications for the high-potency Esfenvalerate product.

Evidence DimensionBiological Activity of Final Product
Target Compound DataForms Esfenvalerate, the single most biologically active stereoisomer.
Comparator Or BaselineRacemic fenvalerate (contains four isomers).
Quantified DifferenceEsfenvalerate is comprised of only the desired (S,S)-isomer, whereas standard fenvalerate is a mixture of four, less potent isomers.
ConditionsCommercial synthesis of pyrethroid insecticides.

Procurement of this specific precursor is essential for manufacturers intending to produce the high-potency, commercially premium Esfenvalerate insecticide.

High-Yield Conversion to Essential Acyl Chloride Intermediate

In the synthesis of fenvalerate, 2-(4-chlorophenyl)-3-methylbutanoic acid is first converted to its acyl chloride. A patented process describes reacting the acid with thionyl chloride, followed by a one-step reaction with 3-phenoxybenzaldehyde and sodium cyanide using triethylamine as a catalyst. This process achieves a final product yield of over 97% and a purity of over 95%. The high efficiency of this conversion is critical for the economic viability of the overall synthesis, demonstrating the compound's excellent compatibility with standard industrial acylation and subsequent esterification-cyanation reactions.

Evidence DimensionFinal Product Yield
Target Compound Data>97% yield for fenvalerate synthesis.
Comparator Or BaselineTypical multi-step organic syntheses often have lower overall yields.
Quantified DifferenceThis process achieves near-quantitative conversion, minimizing waste and maximizing output.
ConditionsOne-pot synthesis of fenvalerate using triethylamine catalyst, from the acyl chloride intermediate.

This demonstrates high processability and economic efficiency, making it a reliable choice for large-scale industrial synthesis with minimal precursor loss.

Established Processability in High-Yield Hydrolysis for Production

The final step in a common manufacturing route for 2-(4-chlorophenyl)-3-methylbutanoic acid is the acid hydrolysis of the corresponding nitrile, 3-methyl-2-(4-chlorophenyl)butyronitrile. A described method using sulfuric acid for hydrolysis reports a final product yield of 82-85%. This provides a quantifiable benchmark for the processability and efficiency of producing the target acid from its immediate precursor, a key consideration for procurement managers evaluating total cost of ownership and manufacturing reliability.

Evidence DimensionSynthesis Step Yield
Target Compound Data82-85% yield.
Comparator Or BaselineGeneric organic synthesis steps where yields can vary significantly.
Quantified DifferenceProvides a high and reliable yield for a critical manufacturing step.
ConditionsAcid hydrolysis of 3-methyl-2-(4-chlorophenyl)butyronitrile with sulfuric acid.

This established, high-yield synthesis step ensures a reliable and cost-effective supply chain for the compound, a crucial factor in industrial procurement.

Stereospecific Synthesis of Esfenvalerate Insecticide

This compound is the designated choice for manufacturing the high-potency (S,S)-isomer of fenvalerate, known as esfenvalerate. Its specific chiral structure is essential for the esterification step that produces the final active ingredient with the highest insecticidal activity.

High-Throughput Agrochemical Production Workflows

Due to its demonstrated high conversion rates to the necessary acyl chloride intermediate and subsequent products (>97% yield), this acid is well-suited for industrial-scale manufacturing where process efficiency, yield, and purity are critical economic drivers.

Development of Synthetic Pyrethroid Analogs

As a foundational building block for one of the most effective pyrethroids, this acid serves as a key starting material and benchmark for research and development aimed at creating new pyrethroid derivatives with potentially enhanced or novel properties.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2012-74-0

Wikipedia

2-(4-chlorophenyl)-3-methylbutyric acid

General Manufacturing Information

Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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